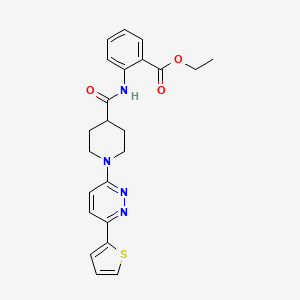

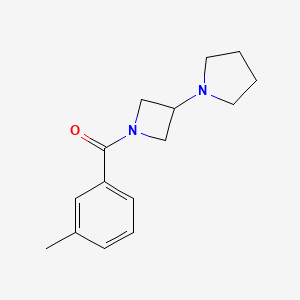

(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone

カタログ番号 B2774687

CAS番号:

2310100-41-3

分子量: 244.338

InChIキー: CYRXJHCKYGGODL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone is a chemical compound with the molecular formula C15H20N2O. It’s a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the specific precursors used can greatly influence the properties of the final product .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to be involved in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of any functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule .科学的研究の応用

- The 2-azetidinone ring system is a fundamental structural motif found in several β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are crucial for treating bacterial infections .

- Researchers have synthesized 3-pyrrole-substituted 2-azetidinones using a green and practical method, catalyzed by molecular iodine under microwave irradiation. This method allows for the introduction of various substituents at N-1 and C-4 positions, making it valuable for drug development .

- Pyrrolo[1,2-a]pyrimidines, derived from NH-pyrroles, exhibit unexpected time-dependent AIEE properties. These compounds have potential applications in optoelectronics and fluorescence-based sensors .

- Novel analogues of combretastatin A-4 (CA-4) were designed, replacing the ethylene bridge with a β-lactam scaffold (3-(prop-1-en-2-yl)azetidin-2-one). These compounds were investigated as CBSIs, targeting the colchicine-binding site. Such inhibitors hold promise for cancer therapy .

- The rapid and efficient synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine and microwave irradiation highlights their utility in organic synthesis. The Lewis acid catalyst (iodine) and microwave synergy contribute to excellent reaction yields .

- Researchers have proposed a plausible mechanistic pathway for the synthesis of these compounds based on evidence from 1H-NMR spectroscopy. Understanding the reaction mechanism aids in optimizing synthetic routes .

- Optically pure 3-pyrrole-substituted 2-azetidinones have been successfully prepared using this methodology. The ability to access enantiopure compounds is essential for drug development and asymmetric synthesis .

Antibiotics and Medicinal Chemistry

Aggregation-Induced Emission Enhancement (AIEE)

Colchicine-Binding Site Inhibitors (CBSI)

Organic Synthesis and Catalysis

Mechanistic Studies

Chiral Synthesis

将来の方向性

特性

IUPAC Name |

(3-methylphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-12-5-4-6-13(9-12)15(18)17-10-14(11-17)16-7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRXJHCKYGGODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2774606.png)

![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)

![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774622.png)